N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride
Description
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride is a complex organic compound belonging to the class of benzothiazole derivatives
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-2-phenylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3OS.ClH/c1-3-24(4-2)12-13-25(20(26)14-16-8-6-5-7-9-16)21-23-18-11-10-17(22)15-19(18)27-21;/h5-11,15H,3-4,12-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGZDTQVAOOQRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2-Chlorobenzothiazole
Nitration introduces a nitro group at the 6-position of 2-chlorobenzothiazole. A representative procedure involves dropwise addition of 69% nitric acid (6 mL) to a solution of 2-chlorobenzothiazole (12.0 g, 70.7 mmol) in concentrated sulfuric acid (60 mL) at 0°C. After stirring at 5°C for 3 hours, the mixture is quenched in ice-water, yielding a precipitate containing 78% 6-nitro-2-chlorobenzothiazole and 8% 5-nitro-2-chlorobenzothiazole. Recrystallization from ethanol isolates the 6-nitro isomer as white crystals (72% yield).
Reduction of 6-Nitro-2-chlorobenzothiazole
The nitro group is reduced to an amine using iron powder in acetic acid. A mixture of 6-nitro-2-chlorobenzothiazole (3.5 g) in ethanol-acetic acid (150:15 mL) is refluxed with iron powder for 1.5 hours. Filtration, concentration, and neutralization with 10% NaOH yield a residue that is recrystallized from ethanol, producing 6-chlorobenzo[d]thiazol-2-amine as light purple crystals (83% yield). Alternative methods using tin(II) chloride in hydrochloric acid achieve comparable yields (61%).
Key Data:
| Step | Reagents/Conditions | Yield | Purity (TLC) |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C | 72% | Rf 0.27 |
| Reduction | Fe, CH₃COOH, reflux | 83% | Single spot |
| Alternative | SnCl₂, HCl, 120°C | 61% | Rf 0.52 |
Acylation with Phenylacetyl Chloride
The tertiary amine intermediate undergoes acylation with phenylacetyl chloride to form the acetamide linkage.
Reaction Conditions
A solution of the diethylaminoethyl-substituted benzothiazole (1.02 g, 5.55 mmol) in dichloromethane (DCM) is treated with phenylacetyl chloride (1.2 equivalents) and triethylamine (2.0 equivalents) at 0°C. After stirring at room temperature for 6 hours, the mixture is washed with saturated NaHCO₃ and brine, dried over MgSO₄, and concentrated. Silica gel chromatography (ethyl acetate/hexane gradient) isolates the product.
Challenges in Selective Acylation
The presence of two amine groups (benzothiazol-2-amine and diethylaminoethyl amine) necessitates careful optimization to prevent over-acylation. Protective group strategies, such as temporary Boc protection of the benzothiazole amine, may enhance selectivity.
Hydrochloride Salt Formation
The final step involves converting the free base to its hydrochloride salt. The compound is dissolved in anhydrous ethyl acetate and treated with hydrogen chloride gas until precipitation is complete. Filtration and drying under vacuum yield the hydrochloride salt as a white crystalline solid.
Analytical Characterization:
- 1H NMR (300 MHz, CDCl₃): δ 7.95 (d, J = 8.9 Hz, 1H, benzothiazole-H), 7.09 (d, J = 2.4 Hz, 1H, benzothiazole-H), 6.96 (dd, J = 2.4, 8.9 Hz, 1H, benzothiazole-H), 3.85–4.13 (m, 6H, diethylaminoethyl and acetamide-CH₂), 1.20 (t, J = 7.0 Hz, 6H, CH₂CH₃).
- MS (ESI+): m/z 415.1 [M+H]⁺.
Optimization and Comparative Analysis
Yield Improvements
- Nitration-Reduction Sequence: The use of iron/acetic acid for reduction provides higher yields (83%) compared to tin(II) chloride (61%) but requires longer reaction times.
- Acylation Efficiency: Employing DCM as the solvent improves reaction kinetics over DMSO, which may lead to side reactions at elevated temperatures.
Purity Considerations
Recrystallization from ethanol or ethyl acetate/hexane mixtures ensures >95% purity, as verified by HPLC. Impurities arising from regioisomeric byproducts (e.g., 5-chloro derivatives) are minimized through controlled nitration conditions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Reduction products such as amines or alcohols.
Substitution: Substituted benzothiazoles or phenylacetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)-3-(3,4-dimethoxyphenyl)propanamide
N-(6-chlorobenzo[d]thiazol-2-yl)-hydrazine carboxamide derivatives
Uniqueness: This compound is unique in its combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. Its specific arrangement of benzothiazole, diethylaminoethyl, and phenylacetamide groups sets it apart from other similar compounds.
Biological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 438.41 g/mol. The compound features a chlorobenzo[d]thiazole moiety, which is known for various biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.41 g/mol |
| CAS Number | 1185096-25-6 |
Antimicrobial Activity
Studies have indicated that compounds containing the benzothiazole structure exhibit significant antimicrobial properties. For example, similar compounds have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli . The presence of halogen substituents in the phenyl ring enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy.
Anticancer Properties
Research has demonstrated that benzothiazole derivatives possess anticancer activity through various mechanisms. For instance, a related compound has been shown to inhibit glutaminase (GLS), an enzyme critical for cancer cell metabolism . This inhibition leads to reduced proliferation of cancer cells, as evidenced by in vitro studies where compounds significantly decreased the growth of human cancer cell lines.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways crucial for tumor growth.
- Membrane Disruption : Its lipophilic nature allows it to disrupt bacterial membranes, leading to cell death.
- Signal Transduction Modulation : It may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Study 1: Antitumor Efficacy
In a study evaluating the antitumor effects of benzothiazole derivatives, the compound demonstrated an IC50 value indicating significant cytotoxicity against cancer cell lines. The mechanism was linked to GLS inhibition, resulting in altered cellular metabolism and increased apoptosis .
Study 2: Antimicrobial Screening
Another investigation screened several derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions showed enhanced activity against Staphylococcus aureus and moderate efficacy against E. coli, supporting the structure-activity relationship findings .
Q & A
Q. What are the standard synthetic routes for N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenylacetamide hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzothiazole core via condensation of 6-chloro-2-aminobenzothiazole with chloroacetyl derivatives under reflux conditions in toluene/water (8:2 v/v) .
- Step 2 : Introduction of the diethylaminoethyl group via nucleophilic substitution, using diethylaminoethylamine in acetonitrile at 60–80°C for 12–24 hours .
- Step 3 : Amidation with phenylacetyl chloride in dichloromethane, followed by hydrochloride salt formation using HCl gas or concentrated HCl in ethanol .
Key Considerations : Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1) and purify intermediates via recrystallization (ethanol) or column chromatography .
Q. Which analytical techniques are recommended for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the benzothiazole (δ 7.2–8.1 ppm for aromatic protons), diethylaminoethyl (δ 2.5–3.5 ppm for N-CH2), and phenylacetamide (δ 3.8–4.2 ppm for CO-NH) groups .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the amide and thiazole moieties .
- Elemental Analysis : Verify C, H, N content (e.g., calculated vs. experimental values for C, ±0.3% tolerance) .
Q. What solubility and stability profiles are critical for in vitro studies?
- Methodological Answer :
- Solubility : Test in DMSO (primary stock) and dilute in PBS or cell culture media. Limited aqueous solubility is common; use sonication or co-solvents (e.g., PEG-400) .
- Stability : Assess via HPLC at physiological pH (7.4) and temperature (37°C) over 24–72 hours. Hydrolysis of the amide bond may occur under acidic/alkaline conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for the amidation step?
- Methodological Answer :
- Variable Optimization : Screen stoichiometry (1:1 to 1:1.2 molar ratio of benzothiazole intermediate to phenylacetyl chloride), reaction time (8–24 hours), and catalysts (e.g., DMAP or HOBt) .
- Data Reconciliation : Compare TLC/HPLC purity metrics across studies. Low yields (e.g., 21–33% in analogous compounds) may stem from competing side reactions (e.g., O-acylation vs. N-acylation) .
Q. What strategies improve crystallinity during hydrochloride salt formation?
- Methodological Answer :
- Counterion Exchange : Use HCl gas instead of aqueous HCl to minimize water content during salt precipitation .
- Crystallization Solvents : Optimize ethanol/water ratios (e.g., 70:30) or switch to acetone for higher crystal lattice stability .
- Thermal Analysis : Perform DSC to identify melting points (e.g., 114–131°C for related compounds) and ensure polymorph consistency .
Q. How to design target-specific biological assays given structural similarities to kinase inhibitors?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., JAK2, EGFR) based on the diethylaminoethyl group’s electrostatic interactions and the benzothiazole’s ATP-binding pocket affinity .
- Assay Protocol :
- Binding Affinity : Use fluorescence polarization with FITC-labeled ATP analogs.
- Enzyme Inhibition : Measure IC50 via ADP-Glo™ Kinase Assay (Promega) at 1–100 µM compound concentrations .
Q. How to address low cellular permeability in cytotoxicity studies?
- Methodological Answer :
- Prodrug Design : Synthesize ester derivatives (e.g., acetylated diethylaminoethyl group) to enhance lipophilicity .
- Permeability Assays : Use Caco-2 monolayers or PAMPA to quantify apparent permeability (Papp). Adjust formulation with cyclodextrins if Papp < 1×10⁻⁶ cm/s .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
